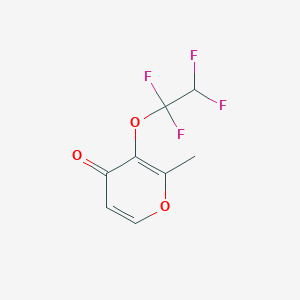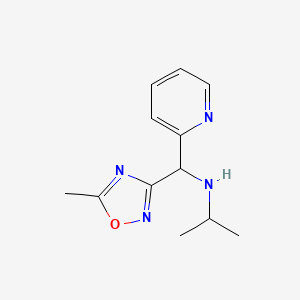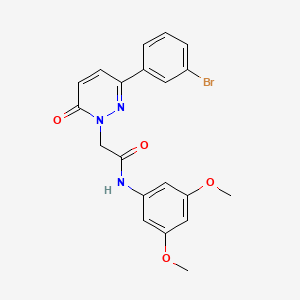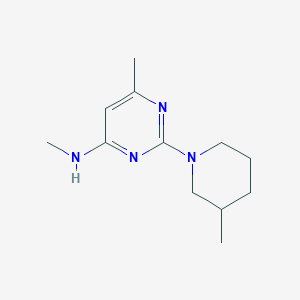
N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
科学研究应用
N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biology: The compound can be used as a tool to study various biological processes and pathways.
Industry: It is utilized in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing
作用机制
The mechanism of action of N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .
相似化合物的比较
Similar Compounds
2-chloropyrimidine: A precursor in the synthesis of N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine.
3-methylpiperidine: Another precursor used in the synthesis.
Pyrimidine derivatives: Compounds with similar structures and potential biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H20N4/c1-9-5-4-6-16(8-9)12-14-10(2)7-11(13-3)15-12/h7,9H,4-6,8H2,1-3H3,(H,13,14,15) |
InChI 键 |
GMIYRDDOBGFAMR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


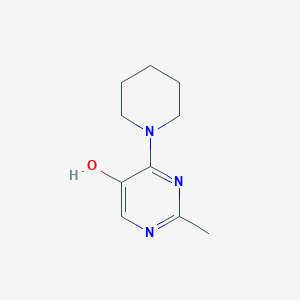
![2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid](/img/structure/B14869272.png)
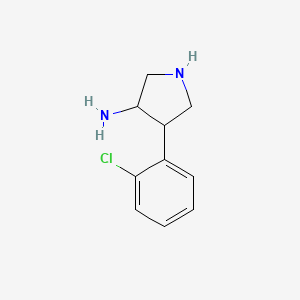
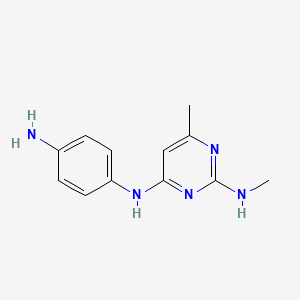
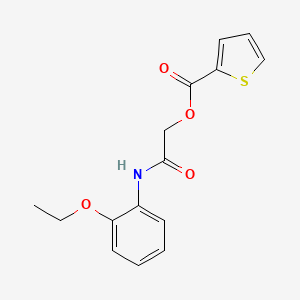
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)
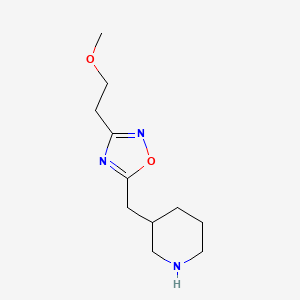
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)
![3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)

